molecular formula C18H12N2O4 B8126918 2,5-Di(2-pyridyl)terephthalic Acid

2,5-Di(2-pyridyl)terephthalic Acid

Cat. No.: B8126918
M. Wt: 320.3 g/mol
InChI Key: GYSCDTULDQYKQO-UHFFFAOYSA-N
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Description

2,5-Di(2-pyridyl)terephthalic Acid is an organic compound with the molecular formula C18H12N2O4. It is characterized by the presence of two pyridyl groups attached to a terephthalic acid core. This compound is of significant interest in the field of coordination chemistry due to its ability to form stable complexes with various metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Di(2-pyridyl)terephthalic Acid typically involves the reaction of 2-bromopyridine with terephthalic acid under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide. The reaction mixture is heated to facilitate the coupling of the pyridyl groups to the terephthalic acid core .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar reaction conditions with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques could be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,5-Di(2-pyridyl)terephthalic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridyl-substituted benzoic acids, while reduction could produce pyridyl-substituted benzyl alcohols .

Scientific Research Applications

2,5-Di(2-pyridyl)terephthalic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Di(2-pyridyl)terephthalic Acid primarily involves its ability to coordinate with metal ions. The pyridyl groups act as electron donors, forming stable complexes with metal centers. These complexes can exhibit unique properties, such as luminescence, which are exploited in various applications. The molecular targets and pathways involved depend on the specific metal ion and the nature of the complex formed .

Comparison with Similar Compounds

Uniqueness: 2,5-Di(2-pyridyl)terephthalic Acid is unique due to its ability to form stable complexes with a wide range of metal ions, making it highly versatile in coordination chemistry. Its pyridyl groups provide additional sites for functionalization, enhancing its utility in various applications .

Properties

IUPAC Name

2,5-dipyridin-2-ylterephthalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O4/c21-17(22)13-10-12(16-6-2-4-8-20-16)14(18(23)24)9-11(13)15-5-1-3-7-19-15/h1-10H,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSCDTULDQYKQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=C(C=C2C(=O)O)C3=CC=CC=N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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